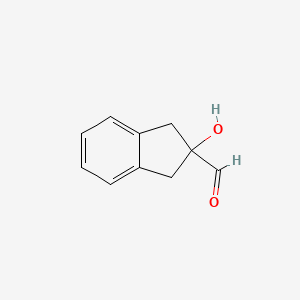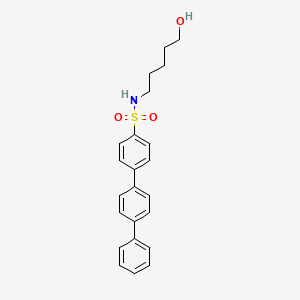
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” is a complex organic compound that features a sulfonamide group attached to a biphenyl structure with a hydroxypentyl side chain. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Introduction of the sulfonamide group: The biphenyl compound can be reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the hydroxypentyl side chain: This step might involve the reaction of the sulfonamide with a pentyl halide followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of palladium catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
化学反応の分析
Types of Reactions
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Investigation of its properties for use in polymers or other advanced materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its sulfonamide group, which is common in many pharmaceuticals.
Biochemistry: Study of its interactions with biological molecules and potential as an enzyme inhibitor.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
作用機序
The mechanism of action of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” would depend on its specific application. In medicinal chemistry, it might act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(5-hydroxypentyl)-4-(4-methylphenyl)benzenesulfonamide: Similar structure with a methyl group instead of a phenyl group.
N-(5-hydroxyhexyl)-4-(4-phenylphenyl)benzenesulfonamide: Similar structure with a hexyl side chain instead of a pentyl side chain.
Uniqueness
Structural Features: The combination of a hydroxypentyl side chain and a biphenyl sulfonamide structure is unique and may confer specific biological or chemical properties.
Functional Groups: The presence of both hydroxyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.
特性
CAS番号 |
871113-93-8 |
|---|---|
分子式 |
C23H25NO3S |
分子量 |
395.5 g/mol |
IUPAC名 |
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25NO3S/c25-18-6-2-5-17-24-28(26,27)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-7-3-1-4-8-19/h1,3-4,7-16,24-25H,2,5-6,17-18H2 |
InChIキー |
FIPBGAHDFVWFAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


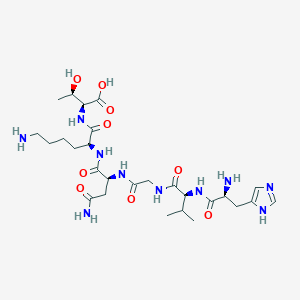
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)
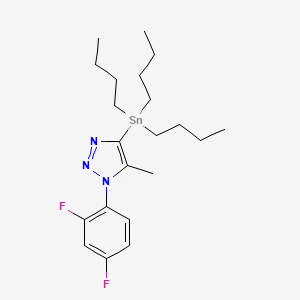
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
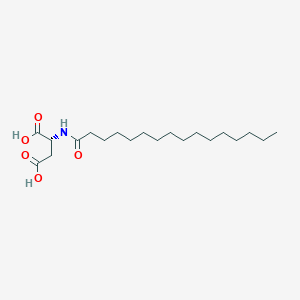
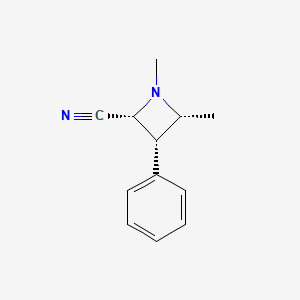
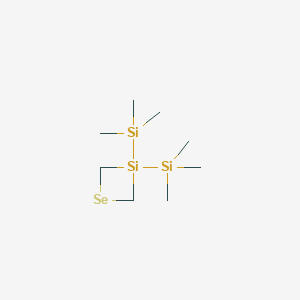
![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
